Azonafide-PEABA

DNA Intercalation Computational Chemistry Molecular Dynamics

Azonafide-PEABA (CAS: 2752193-52-3) is a rationally designed cytotoxic drug moiety belonging to the anthracene-based azonafide class of DNA intercalators. Its structure features a 6-methoxy-1,3-dioxo-1H-dibenzo[de,h]isoquinoline chromophore linked via a piperazine-ethyl spacer to a terminal 4-aminobenzamide group, which serves as a functional handle for antibody conjugation.

Molecular Formula C32H33N5O4
Molecular Weight 551.6 g/mol
Cat. No. B11931272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzonafide-PEABA
Molecular FormulaC32H33N5O4
Molecular Weight551.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C2C3=C(C4=CC=CC=C4C=C13)C(=O)N(C2=O)CCN5CCN(CC5)CCNC(=O)C6=CC=C(C=C6)N
InChIInChI=1S/C32H33N5O4/c1-41-27-11-10-25-28-26(27)20-22-4-2-3-5-24(22)29(28)32(40)37(31(25)39)19-18-36-16-14-35(15-17-36)13-12-34-30(38)21-6-8-23(33)9-7-21/h2-11,20H,12-19,33H2,1H3,(H,34,38)
InChIKeyHKWSBFJHMXFGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azonafide-PEABA as a Next-Generation ADC Payload: Chemical Identity and Core Pharmacophore


Azonafide-PEABA (CAS: 2752193-52-3) is a rationally designed cytotoxic drug moiety belonging to the anthracene-based azonafide class of DNA intercalators. Its structure features a 6-methoxy-1,3-dioxo-1H-dibenzo[de,h]isoquinoline chromophore linked via a piperazine-ethyl spacer to a terminal 4-aminobenzamide group, which serves as a functional handle for antibody conjugation . This compound is specifically engineered as a payload for antibody-drug conjugates (ADCs), exerting its antitumor activity through a dual mechanism: potent DNA intercalation and inhibition of topoisomerase II . Unlike many payloads derived from natural products, azonafides are synthetic molecules designed to bypass multidrug resistance (MDR) pumps and to induce immunogenic cell death (ICD), thereby offering a differentiated modality in targeted oncology [1].

Why Azonafide-PEABA Cannot Be Substituted with Classic DNA Intercalators or Tubulin Inhibitors


Generic substitution of Azonafide-PEABA with other DNA intercalators (e.g., Doxorubicin, Amonafide) or standard ADC payloads (e.g., MMAE, DM1) is not scientifically valid due to fundamental mechanistic conflicts. While classical anthracyclines and amonafide are susceptible to the multidrug resistance (MDR) phenotype—leading to efflux and drug failure—the azonafide series, including its PEABA derivative, retains low nanomolar potency in MDR-positive tumor cell lines [1]. Furthermore, unlike tubulin-targeting payloads which primarily induce apoptosis, Azonafide-PEABA triggers immunogenic cell death (ICD), a prerequisite for generating durable antitumor immunity and immunological memory [2]. These differences are strictly linked to the compound's unique chromophore geometry and linker attachment position, meaning that swapping this payload for a structurally distinct DNA binder or tubulin inhibitor would eliminate the MDR-evasion and ICD-activated immune rejection components from the therapeutic profile.

Quantitative Evidence for the Selection of Azonafide-PEABA Over Close Analogs


Superior DNA Binding Enthalpy Relative to Amonafide

Molecular dynamics simulations reveal that the azonafide chromophore provides a more favorable net binding enthalpy and greater DNA distortion compared to the smaller amonafide chromophore, without dislodging from the intercalation site [1]. This physical stabilization underpins the enhanced potency of the azonafide class.

DNA Intercalation Computational Chemistry Molecular Dynamics

Retention of Potency in Multidrug-Resistant Cancer Cells

Unlike doxorubicin and structurally simpler naphthalimides, azonafides inhibit tumor cell growth at low nanomolar concentrations and, critically, their activity is unaffected by the multidrug resistance (MDR) phenotype [1]. Some tetrahydroazonafide analogs were even more potent against the MDR L1210 leukemia strain than the sensitive strain [2].

Multidrug Resistance Cytotoxicity Leukemia Models

Immunogenic Cell Death Induction: A Differentiator from Tubulin-Targeting Payloads

Azonafide-PEABA is part of the azonafide platform that triggers immunogenic cell death (ICD), initiating a specific anti-tumor immune response and immunological memory [1]. This contrasts with auristatins (MMAE/MMAF) and maytansinoids (DM1/DM4), which typically induce non-immunogenic apoptosis, failing to recruit adaptive immunity against residual tumor cells.

Immunogenic Cell Death Cancer Immunotherapy ADC Payload Differentiation

Subnanomolar to Picomolar Potency Across the NCI-60 Panel

The azonafide payload has demonstrated subnanomolar to picomolar potency (approximately 1x10^-9 M) across diverse cancer types in the NCI-60 Human Tumor Cell Lines Screen [1]. When conjugated as an ADC, the platform achieved up to 98.2% cancer cell kill while remaining non-toxic to antigen-negative cells [2].

NCI-60 Screen Cytotoxicity Picomolar Potency

Procurement-Relevant Application Scenarios for Azonafide-PEABA


Development of ADCs Targeting Drug-Resistant Relapsed Solid Tumors

Because the azonafide pharmacophore is not a substrate for P-glycoprotein (P-gp) or other MDR efflux pumps, Azonafide-PEABA is highly suitable for constructing ADCs intended for patients with heavily pretreated, MDR-expressing tumors [1]. A comparable auristatin-based conjugate would risk efflux and loss of efficacy in this setting.

Next-Generation ADCs Requiring Immunogenic Cell Death for Durable Responses

When the therapeutic goal extends beyond tumor shrinkage to include long-term immunological memory and prevention of recurrence, Azonafide-PEABA-based ADCs offer a distinctive advantage through ICD activation [2]. This property is absent in tubulin-targeting payloads such as MMAE and DM1, making this payload the rational choice for oncology programs requiring 'in situ vaccination' effects.

Payload for Antibody Conjugates Targeting Slow-Growing and Cancer Stem Cell Populations

The azonafide platform has shown activity against cancer stem cells (CSCs), which are typically resistant to traditional chemotherapeutics and tubulin inhibitors due to their slow proliferation rate [3]. A procurement focus on Azonafide-PEABA is therefore warranted for ADCs designed to eliminate quiescent or slowly dividing tumor-initiating cells.

Bioconjugation Chemistry Requiring a Definitive Chemical Handle for Linker Attachment

Azonafide-PEABA contains a unique terminal 4-aminobenzamide group linked via a piperazine-ethyl spacer, providing a well-defined nucleophilic site for site-specific linker conjugation . This facilitates the synthesis of homogenous drug-linker constructs (e.g., Mal-VC-PAB-ABAEP-Azonafide) with controlled drug-to-antibody ratio (DAR), a critical quality attribute for compliant ADC manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azonafide-PEABA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.